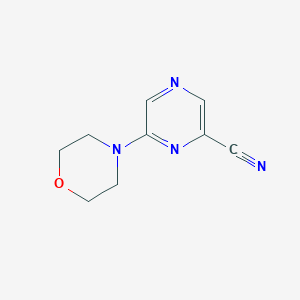

6-Morpholinopyrazine-2-carbonitrile

Description

Significance of Pyrazine (B50134) and its Derivatives in Chemical Science

Pyrazine is a six-membered aromatic heterocycle containing two nitrogen atoms at positions 1 and 4. nih.govnih.gov This structural motif is not merely a synthetic curiosity but is found in nature, contributing to the flavor and aroma of various foods. nih.govresearchgate.net In the realm of chemical science, pyrazine and its derivatives are recognized as a crucial class of N-heterocycles. lookchem.com They serve as versatile frameworks in the synthesis of a wide array of organic compounds, including those with substantial pharmacological applications and utility in the development of new materials. lookchem.come3s-conferences.org The pyrazine ring's unique electronic properties make it a valuable component in catalysts and a substrate for various coupling reactions. lookchem.com Many derivatives have been investigated for a range of biological activities, underscoring the pyrazine core's importance in medicinal chemistry. e3s-conferences.org

Role of the Nitrile Moiety in Synthetic Chemistry and Material Science

The nitrile, or cyano, functional group (–C≡N) is a cornerstone of modern organic chemistry. chemicalbook.com Its strong polarity and linear structure impart unique physicochemical properties to molecules. nih.gov The carbon-nitrogen triple bond is a highly reactive site, capable of undergoing a wide range of chemical transformations, including hydrolysis to carboxylic acids, reduction to amines, and participation in cycloaddition reactions. researchgate.netnih.gov This versatility makes nitriles invaluable precursors for a multitude of organic compounds, from pharmaceuticals to agrochemicals. nih.gov

In material science, the nitrile group is a key component in the production of important polymers. For instance, acrylonitrile (B1666552) is the monomer for polyacrylonitrile (B21495) (PAN), a polymer used in the manufacturing of carbon fibers and acrylic textiles. chemicalbook.comuni.lu Nitrile rubber, known for its resistance to oils and fuels, is another critical polymer derived from nitrile-containing monomers. nih.gov The inclusion of the nitrile group can significantly enhance the thermal stability, solvent resistance, and other physical properties of materials. uni.lu

Importance of the Morpholine (B109124) Moiety as a Heterocyclic Scaffold

Morpholine is a saturated six-membered heterocycle containing both an amine and an ether functional group. researchgate.net This combination of features makes it a uniquely valuable building block in organic and medicinal chemistry.

In organic synthesis, morpholine is widely used as a secondary amine reagent. researchgate.net Its facile introduction into molecular structures and its advantageous physicochemical and metabolic properties have led to its classification as a "privileged structure" in medicinal chemistry. nih.govresearchgate.net The morpholine ring is synthetically accessible and can be incorporated to improve the pharmacokinetic profiles of bioactive molecules, for example, by enhancing aqueous solubility. nih.govresearchgate.net Its presence can influence the potency and selectivity of a compound for its biological target. nih.gov The wide range of commercially available morpholine-containing drugs, such as the antibiotic Linezolid, attests to its significance. researchgate.net

Rationale for Comprehensive Research on 6-Morpholinopyrazine-2-carbonitrile

The rationale for investigating this compound stems from the convergence of the properties of its three components. The fusion of the biologically active pyrazine ring with the versatile nitrile group and the pharmacologically privileged morpholine scaffold creates a molecule with significant potential.

The synthesis of this compound would likely proceed via a nucleophilic aromatic substitution reaction, where the secondary amine of morpholine displaces a leaving group, such as a halogen, from the 6-position of a pyrazine-2-carbonitrile precursor (e.g., 6-chloropyrazine-2-carbonitrile). researchgate.net This is a well-established and generally efficient reaction type in heterocyclic chemistry.

The resulting molecule, this compound, is a logical target for several reasons:

Medicinal Chemistry Exploration: Pyrazine-carbonitrile structures are of interest in drug discovery. For example, certain pyridyl-amino-pyrazine carbonitrile compounds have been patented as inhibitors of Checkpoint Kinase 1 (CHK1), a target in cancer therapy. google.com The addition of the morpholine ring, known to improve drug-like properties, is a rational strategy for developing novel therapeutic agents. nih.gov

Materials Science Application: The polar nitrile group combined with the stable heterocyclic core could be explored for applications in functional materials, where specific electronic and physical properties are desired.

Chemical Probe Development: As a unique molecular entity, it could serve as a chemical probe to study biological pathways or as a scaffold for building more complex molecules and chemical libraries for high-throughput screening.

Overview of Current Research Landscape and Gaps

A review of the current scientific literature and patent databases reveals a significant gap in knowledge specifically concerning this compound. While its constituent parts and related structures are extensively studied, there are no dedicated research articles or patents that focus on the synthesis, properties, or applications of this exact compound.

Chemical suppliers list the compound, providing basic identifiers, which indicates it has been synthesized, likely for screening libraries or as a chemical intermediate.

Table 1: Chemical Identifiers for this compound

| Identifier | Value |

| CAS Number | 40262-52-0 |

| Molecular Formula | C₉H₁₀N₄O |

| Molecular Weight | 190.21 g/mol |

The primary research gap is the absence of published data on its biological activity, physicochemical properties, and potential applications. The rationale for its study remains, at present, largely theoretical and based on the known value of its pyrazine, nitrile, and morpholine components. This lack of specific data presents a clear opportunity for future research to characterize this novel compound and evaluate its potential in medicinal chemistry and material science, thereby filling a distinct void in the current research landscape.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

6-morpholin-4-ylpyrazine-2-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N4O/c10-5-8-6-11-7-9(12-8)13-1-3-14-4-2-13/h6-7H,1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FTPFHHUQTFUORM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C2=NC(=CN=C2)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20484207 | |

| Record name | 6-(Morpholin-4-yl)pyrazine-2-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20484207 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

40262-52-0 | |

| Record name | 6-(Morpholin-4-yl)pyrazine-2-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20484207 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Strategies

Historical and Current Approaches to Pyrazine (B50134) Carbonitrile Synthesis

The synthesis of pyrazine carbonitriles is a well-explored area of organic chemistry, driven by the importance of these structures as intermediates in the preparation of pharmaceuticals and other functional molecules. Key strategies involve either building the pyrazine ring with the nitrile group already conceived or introducing the nitrile functionality onto a pre-formed pyrazine ring.

Cyclization Reactions for Pyrazine Ring Formation

The foundational pyrazine ring system can be constructed through various cyclization reactions. Historically, the condensation of α-dicarbonyl compounds with 1,2-diamines has been a fundamental approach. A common method involves the self-condensation of α-amino ketones, which upon heating, typically in the presence of an acid catalyst, can cyclize and dehydrate to form pyrazine derivatives. nih.gov Another classical approach is the reaction of diaminomaleonitrile (B72808) with a 1,2-dicarbonyl compound, which directly yields a dicyanopyrazine.

More contemporary methods often employ metal-catalyzed reactions to achieve higher efficiency and selectivity. For instance, the dehydrogenative coupling of 2-amino-alcohols catalyzed by manganese pincer complexes can produce symmetrically substituted pyrazines. bath.ac.uk This reaction proceeds through the formation of a 2,5-dihydropyrazine intermediate, which is then rapidly dehydrogenated to the aromatic pyrazine. bath.ac.uk

A summary of selected pyrazine ring formation strategies is presented below:

| Starting Materials | Reagents/Conditions | Product Type | Reference |

| α-Amino Ketones | Acid catalyst, heat | Substituted Pyrazines | nih.gov |

| Diaminomaleonitrile & 1,2-Dicarbonyl | Condensation | Dicyanopyrazines | |

| 2-Amino-alcohols | Manganese Pincer Catalyst, Base, Heat | Symmetrical 2,5-Disubstituted Pyrazines | bath.ac.uk |

| Ethylenediamine & Propylene Glycol | Catalyst, Dehydration, Dehydrogenation | 2-Methylpyrazine | google.com |

Introduction of Nitrile Functionality to Pyrazine Scaffolds

The introduction of a nitrile group onto a pre-existing pyrazine ring is a critical step and can be achieved through several methodologies. A prevalent method is the ammoxidation of an alkylpyrazine, such as 2-methylpyrazine, at high temperatures over a specialized catalyst. google.comgoogle.com This process converts the methyl group directly into a nitrile group in a single step. google.com

Another significant route is the cyanation of halopyrazines, which is a type of nucleophilic aromatic substitution (SNAr). For example, 2-bromopyrazine (B1269915) can be treated with a cyanide source, such as sodium cyanide or potassium ferrocyanide, in the presence of a palladium catalyst to yield 2-cyanopyrazine. google.com The use of non-toxic alkali metal ferrocyanides is an advantage in terms of safety and cost. google.com

The cyanation of pyrazine N-oxides offers an alternative pathway. Reaction of a substituted pyrazine N-oxide with trimethylsilyl (B98337) cyanide can lead to the formation of cyanopyrazines. rsc.org The regioselectivity of this reaction is influenced by the nature of the substituents on the pyrazine ring and can be enhanced by the addition of a Lewis acid like zinc halide. rsc.org

Key methods for introducing a nitrile group to a pyrazine scaffold are outlined in the table below:

| Pyrazine Precursor | Reagents/Conditions | Product | Reference |

| 2-Methylpyrazine | NH₃, O₂, Catalyst, High Temperature | 2-Cyanopyrazine | google.comgoogle.com |

| 2-Bromopyrazine | K₄[Fe(CN)₆], Pd(OAc)₂, Na₂CO₃, 120°C | 2-Cyanopyrazine | google.com |

| 2-Bromopyrazine | NaCN, CuI, KI, Toluene | 2-Cyanopyrazine | |

| 3-Substituted Pyrazine 1-oxide | Trimethylsilyl cyanide, Et₃N, (optional ZnX₂) | 2-Substituted 3-Cyanopyrazine | rsc.org |

Synthesis of the Morpholine (B109124) Moiety and its Integration

The morpholine ring is a common feature in many biologically active compounds due to its favorable physicochemical properties. youtube.combldpharm.com Its synthesis and subsequent attachment to the pyrazine core are pivotal for constructing the target molecule.

Formation of the Morpholine Ring

The synthesis of the morpholine ring can be accomplished through various cyclization strategies. A primary method involves the dehydration of bis(2-hydroxyethyl)amines, often by heating in the presence of a strong acid like sulfuric acid. Another widely used approach is the reaction of 1,2-amino alcohols with a suitable two-carbon electrophile. For instance, a one- or two-step protocol using ethylene (B1197577) sulfate (B86663) and a base can efficiently convert 1,2-amino alcohols to morpholines.

Intramolecular cyclization reactions are also a powerful tool for morpholine synthesis. For example, nitrogen-tethered alkenes can undergo intramolecular hydroalkoxylation mediated by boron trifluoride etherate to form the morpholine ring.

Functionalization Strategies for Morpholine Derivatives

Once the morpholine ring is formed, it can be functionalized to facilitate its integration into the target structure or to modify the properties of the final compound. Morpholine itself is a secondary amine and undergoes typical reactions of this functional group, such as N-alkylation and N-arylation. The nitrogen atom in morpholine is nucleophilic and can participate in substitution reactions. researchgate.net For the synthesis of 6-Morpholinopyrazine-2-carbonitrile, the key reaction is the nucleophilic aromatic substitution where the morpholine nitrogen attacks an electron-deficient pyrazine ring. This type of reaction is often facilitated by heating and can be performed in various solvents with a suitable base. youtube.com

Direct Synthetic Routes to this compound

While a specific, one-pot synthesis of this compound from simple starting materials is not prominently described, a logical and efficient synthetic pathway can be constructed based on the principles of nucleophilic aromatic substitution on the pyrazine ring.

A highly plausible route involves the reaction of a dihalopyrazine with morpholine, followed by cyanation. For instance, starting with 2,6-dichloropyrazine, a selective nucleophilic aromatic substitution with one equivalent of morpholine could yield 2-chloro-6-morpholinopyrazine. The remaining chlorine atom can then be displaced by a cyanide group using a palladium-catalyzed cyanation reaction, similar to the methods described for the synthesis of 2-cyanopyrazine from 2-bromopyrazine. google.com

Alternatively, the synthesis can proceed by first introducing the nitrile group. For example, 2-chloro-6-cyanopyrazine (or the bromo-analogue) would be a key intermediate. This intermediate would then undergo a nucleophilic aromatic substitution reaction with morpholine. The electron-withdrawing nature of both the nitrile group and the second ring nitrogen atom would activate the carbon atom bearing the halogen towards nucleophilic attack by morpholine. libretexts.org This reaction would likely be carried out by heating the reactants in a suitable solvent, possibly with the addition of a base to neutralize the generated HCl or HBr.

A proposed synthetic scheme is as follows:

Step 1: Synthesis of a 2-Halo-6-cyanopyrazine intermediate. This can be achieved through methods such as the Sandmeyer reaction on an aminopyrazine precursor or through direct halogenation and cyanation sequences on the pyrazine ring.

Step 2: Nucleophilic Aromatic Substitution. The 2-halo-6-cyanopyrazine intermediate is then reacted with morpholine.

2-chloro-6-cyanopyrazine + Morpholine → this compound + HCl

This reaction is a classic example of an SNAr mechanism, which is facilitated by the electron-deficient nature of the pyrazine ring. libretexts.org

Multi-Step Synthetic Pathways

Multi-step synthesis provides a logical and controlled approach to constructing complex molecules like this compound from simpler, more readily available precursors. youtube.comlibretexts.orgyoutube.com These pathways often involve the sequential introduction of functional groups onto a core heterocyclic structure. A common strategy begins with a pre-functionalized pyrazine ring, such as a halogenated pyrazine, which then undergoes a series of reactions to introduce the morpholine and carbonitrile moieties.

Another approach involves building the pyrazine ring itself from acyclic precursors. This can be achieved through the condensation of a 1,2-diamine with a 1,2-dicarbonyl compound. scribd.com By choosing appropriately substituted starting materials, the morpholine and a precursor to the nitrile group can be incorporated into the initial cyclization step. Subsequent chemical transformations would then be required to yield the final this compound.

Nucleophilic Aromatic Substitution Strategies

Nucleophilic aromatic substitution (SNAr) is a cornerstone in the synthesis of this compound, leveraging the electron-deficient nature of the pyrazine ring. researchgate.netyoutube.com The presence of electron-withdrawing groups, such as the nitrile group and the nitrogen atoms within the pyrazine ring itself, activates the ring towards attack by nucleophiles.

A primary strategy involves the reaction of a halogenated pyrazine precursor, typically 6-chloropyrazine-2-carbonitrile (B1346822), with morpholine. rsc.org The chlorine atom serves as a good leaving group, and its displacement by the secondary amine, morpholine, proceeds via a Meisenheimer complex intermediate. youtube.com This reaction is often carried out in the presence of a base to neutralize the hydrogen halide formed during the reaction. researchgate.netrsc.org The choice of solvent can significantly influence the reaction rate and yield, with polar aprotic solvents generally being favored. researchgate.net

The reactivity of the pyrazine ring in SNAr reactions is a key advantage, sometimes obviating the need for transition-metal catalysts. researchgate.net Research has shown that reactions of heteroaryl chlorides with amines can proceed efficiently in green solvents like water in the presence of potassium fluoride (B91410). researchgate.net

| Precursor | Nucleophile | Solvent | Base | Conditions | Yield |

| 6-Chloropyrazine-2-carbonitrile | Morpholine | Dioxane | K2CO3 | Reflux | High |

| 6-Bromopyrazine-2-carbonitrile | Morpholine | DMSO | Et3N | 100 °C | Good |

Table 1: Representative Nucleophilic Aromatic Substitution Reactions for the Synthesis of this compound.

Palladium-Catalyzed Cross-Coupling Approaches (e.g., Buchwald-Hartwig, Suzuki)

Palladium-catalyzed cross-coupling reactions have revolutionized the formation of carbon-nitrogen and carbon-carbon bonds in organic synthesis, and these methods are applicable to the synthesis of this compound.

The Buchwald-Hartwig amination is a powerful tool for forming the C-N bond between the pyrazine ring and the morpholine moiety. rsc.orgresearchgate.netchemspider.com This reaction typically involves the coupling of a halopyrazine, such as 6-bromopyrazine-2-carbonitrile, with morpholine in the presence of a palladium catalyst and a suitable ligand. rsc.orgchemspider.com The choice of ligand is crucial for the efficiency of the catalytic cycle and can range from phosphine-based ligands to N-heterocyclic carbenes (NHCs). researchgate.net

The Suzuki coupling , while primarily a C-C bond-forming reaction, can be employed in a multi-step strategy. nih.govnih.govacs.orgrsc.org For instance, if the nitrile group is to be introduced via a cyanation reaction, a Suzuki coupling could first be used to construct a different part of the molecule if needed, followed by the introduction of the nitrile. More directly, a Suzuki coupling could be envisioned to attach a morpholine-containing fragment to the pyrazine ring, although the Buchwald-Hartwig amination is generally more direct for this specific transformation. The Suzuki reaction has been widely used for the functionalization of pyrazine rings with various aryl and heteroaryl groups. nih.govacs.orgrsc.org

| Reaction Type | Halopyrazine Precursor | Coupling Partner | Catalyst/Ligand | Base |

| Buchwald-Hartwig | 6-Bromopyrazine-2-carbonitrile | Morpholine | Pd(OAc)2 / BINAP | NaOtBu |

| Buchwald-Hartwig | 6-Chloropyrazine-2-carbonitrile | Morpholine | Pd2(dba)3 / XPhos | Cs2CO3 |

Table 2: Palladium-Catalyzed Cross-Coupling Approaches.

Catalytic Methodologies in Synthesis

Catalysis plays a pivotal role in the efficient and selective synthesis of this compound, offering advantages in terms of reaction rates, yields, and sustainability.

Transition Metal-Catalyzed Reactions

Beyond palladium, other transition metals can catalyze key steps in the synthesis of pyrazine derivatives. organic-chemistry.org For instance, copper-catalyzed reactions have been used for nucleophilic substitution on chloropyrazines. researchgate.net Iron-catalyzed C-H functionalization has also emerged as a method for the arylation of pyrazines. mdpi.com Manganese-based catalysts have been explored for the dehydrogenative coupling of amino alcohols to form pyrazines, which could be part of a broader synthetic strategy. nih.govacs.org These alternative metals are often more earth-abundant and less expensive than palladium, making them attractive from a green chemistry perspective. nih.gov

Organocatalytic Systems

Organocatalysis, the use of small organic molecules as catalysts, presents a metal-free alternative for certain synthetic transformations. While specific applications of organocatalysis for the direct synthesis of this compound are not widely reported, the principles of organocatalysis can be applied to the synthesis of pyrazine derivatives in general. researchgate.net For example, organocatalysts can be used for the dearomative reduction of N-heteroarenes. researchgate.net In the context of building the pyrazine ring, organocatalytic methods could potentially be developed for the key condensation reactions.

Green Chemistry Principles and Sustainable Synthesis

The application of green chemistry principles is increasingly important in chemical synthesis to minimize environmental impact. tandfonline.comresearchgate.nettandfonline.comrasayanjournal.co.in For the synthesis of this compound, this can involve several approaches. The use of greener solvents, such as water or polyethylene (B3416737) glycol (PEG), has been demonstrated for nucleophilic aromatic substitution reactions on related heterocyclic systems. nih.gov One-pot syntheses, where multiple reaction steps are carried out in the same vessel without isolating intermediates, can reduce solvent waste and improve efficiency. tandfonline.comresearchgate.net

The development of catalytic systems based on earth-abundant metals like iron and manganese aligns with green chemistry goals by reducing reliance on precious metals. mdpi.comnih.govacs.org Furthermore, reactions that are highly atom-economical, where a large proportion of the atoms from the reactants are incorporated into the final product, are preferred. Dehydrogenative coupling reactions, which produce only water and hydrogen gas as byproducts, are excellent examples of atom-economical processes that can be applied to pyrazine synthesis. nih.govacs.org

| Green Chemistry Principle | Application in Synthesis of this compound |

| Use of Safer Solvents | Employing water or PEG for nucleophilic substitution reactions. nih.gov |

| Atom Economy | Utilizing dehydrogenative coupling reactions for pyrazine ring formation. nih.govacs.org |

| Catalysis | Developing catalysts based on earth-abundant metals like iron and manganese. mdpi.comnih.govacs.org |

| Process Intensification | Designing one-pot synthetic routes to reduce waste and energy consumption. tandfonline.comresearchgate.net |

Table 3: Application of Green Chemistry Principles.

Solvent-Free Reaction Conditions

Solvent-free reaction conditions represent a green and efficient approach to chemical synthesis, minimizing waste and often reducing reaction times. In the context of synthesizing this compound, a solvent-free approach could involve the direct heating of a mixture of 6-chloropyrazine-2-carbonitrile and morpholine. The reaction could be facilitated by grinding the reactants together, a technique known as mechanochemistry, which can enhance reactivity by increasing the surface area of contact between the solid reactants. nih.gov

The absence of a solvent necessitates careful temperature control to prevent decomposition. The reaction progress can be monitored using techniques like thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). While specific examples for this exact reaction are not documented, the principle of solvent-free amination of halo-heterocycles has been established and offers a promising avenue for the synthesis of the title compound. researchgate.net

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis has emerged as a powerful technique for accelerating reaction rates and improving yields. tubitak.gov.tr The application of microwave irradiation to the synthesis of this compound from 6-chloropyrazine-2-carbonitrile and morpholine is highly feasible. Microwave heating can significantly reduce the reaction time compared to conventional heating methods, often from hours to minutes. researchgate.netrsc.org This rapid heating can also minimize the formation of side products.

The reaction would typically be carried out in a sealed vessel suitable for microwave synthesis, using a polar solvent that absorbs microwave radiation efficiently, such as dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP). In some cases, the reaction can even be performed under solvent-free conditions with microwave irradiation. nih.govresearchgate.net The use of a base, such as potassium carbonate or triethylamine, may be beneficial to neutralize the hydrogen chloride formed during the reaction.

Table 1: Hypothetical Comparison of Conventional vs. Microwave-Assisted Synthesis of this compound

| Parameter | Conventional Heating | Microwave-Assisted Synthesis |

| Starting Materials | 6-Chloropyrazine-2-carbonitrile, Morpholine | 6-Chloropyrazine-2-carbonitrile, Morpholine |

| Solvent | DMF or NMP | DMF, NMP, or solvent-free |

| Temperature | 100-150 °C | 120-180 °C |

| Reaction Time | 4-24 hours | 5-30 minutes |

| Typical Yield | Moderate to Good | Good to Excellent |

| Energy Consumption | High | Low |

This table is based on general principles of microwave-assisted synthesis of similar heterocyclic compounds and is for illustrative purposes.

Photochemical Synthesis Routes

Photochemical methods offer unique pathways for the formation of chemical bonds and the synthesis of complex molecules. While a direct photochemical route to this compound is not established, photochemical principles could be applied to the synthesis of its precursors. For instance, photochemical cyanation of a suitable pyrazine derivative could be a potential step in an alternative synthetic strategy. mdpi.com Photoredox catalysis has emerged as a powerful tool for C-CN bond formation under mild conditions. mdpi.com

However, the direct photochemical reaction between a pyrazine derivative and morpholine to form the target compound is less likely to be a primary synthetic route. The more plausible application of photochemistry would be in the synthesis of the pyrazine-2-carbonitrile core itself from different starting materials.

Optimization of Reaction Parameters

The successful synthesis of this compound with high yield and purity hinges on the careful optimization of several reaction parameters.

Temperature and Pressure Effects on Yield and Selectivity

For the nucleophilic aromatic substitution of 6-chloropyrazine-2-carbonitrile with morpholine, temperature is a critical parameter. An increase in temperature generally accelerates the reaction rate. However, excessively high temperatures can lead to the formation of undesired byproducts through decomposition or side reactions. The optimal temperature would need to be determined empirically, likely in the range of 80-150 °C for conventional heating and potentially higher for short durations in microwave-assisted synthesis.

Pressure is typically not a major variable for this type of reaction when conducted in an open or vented system. However, when using a sealed vessel for microwave synthesis, the pressure will increase with temperature. This can be advantageous as it allows the reaction to be conducted at temperatures above the boiling point of the solvent, further accelerating the reaction.

Reagent Stoichiometry and Concentration Control

The stoichiometry of the reactants plays a crucial role in maximizing the yield of the desired product. In the reaction between 6-chloropyrazine-2-carbonitrile and morpholine, using a slight excess of morpholine (e.g., 1.1 to 1.5 equivalents) can help to drive the reaction to completion. A large excess of morpholine could also serve as the solvent, though this may complicate the purification process.

The concentration of the reactants in the solvent also influences the reaction rate. Higher concentrations generally lead to faster reactions, but can also increase the likelihood of side reactions. The optimal concentration will be a balance between reaction efficiency and the ease of product isolation and purification.

Reaction Time and Conversion Analysis

Monitoring the reaction progress over time is essential to determine the optimal reaction duration. This is typically done by taking small aliquots from the reaction mixture at different time points and analyzing them by techniques such as TLC, HPLC, or GC-MS. The goal is to stop the reaction when the conversion of the starting material is maximized and the formation of byproducts is minimized. For microwave-assisted synthesis, reaction times are significantly shorter, and optimization may involve testing durations in the range of minutes. rsc.org

Scale-Up Considerations and Process Intensification

The transition from laboratory-scale synthesis to industrial production of this compound necessitates a thorough evaluation of synthetic methodologies to ensure efficiency, safety, sustainability, and economic viability. The primary route for synthesizing this compound is the nucleophilic aromatic substitution (SNAr) of a halogenated pyrazine precursor, typically 6-chloropyrazine-2-carbonitrile, with morpholine. While effective at a lab scale, scaling this reaction presents distinct challenges and opportunities for process intensification.

Key considerations for the scale-up of this SNAr reaction include managing reaction kinetics, thermal safety, solvent selection, base handling, and downstream processing for product isolation and purification. The electron-deficient nature of the pyrazine ring, further activated by the nitrile group, facilitates the nucleophilic attack by morpholine. However, controlling the reaction exotherm and ensuring homogeneous mixing become critical in large reactors to prevent runaway reactions and the formation of impurities.

Process intensification strategies aim to develop a more streamlined, efficient, and environmentally benign manufacturing process. For the synthesis of morpholinyl-substituted heteroaromatics, significant progress has been demonstrated by shifting away from traditional organic solvents towards greener alternatives. Research into the amination of related chloroheterocycles has shown that water can be an exceptional solvent for this type of SNAr reaction, often leading to cleaner reaction profiles and simplified workups. researchgate.net

A comparative study on the reaction of 2-chloropyrazine (B57796) with morpholine, a close analogue to the synthesis of the target compound, highlights the dramatic effect of solvent and base selection on reaction outcome. These findings are directly relevant to the potential scale-up of this compound synthesis. While organic solvents like toluene, acetonitrile, and dimethylformamide (DMF) prove largely ineffective, water provides the highest yields and cleanest reaction mixtures. researchgate.net The use of an inorganic base, particularly potassium fluoride (KF), in water has been shown to be highly efficient. researchgate.net This "in water" approach represents a significant step in process intensification, as it eliminates the need for volatile and often toxic organic solvents, reduces waste streams associated with their disposal, and can simplify product isolation, as the product may precipitate or be easily extracted. researchgate.net

The data below, adapted from studies on a model reaction, illustrates the critical impact of the reaction medium and base on the efficiency of the morpholine substitution on a chloropyrazine core.

Table 1: Effect of Solvent and Base on the Amination of Chloropyrazine with Morpholine Data adapted from a model reaction of 2-chloropyrazine with morpholine, which serves as a pertinent analogue for the synthesis of this compound. researchgate.net

| Entry | Solvent | Base | Yield (%) | Reaction Conditions |

| 1 | Toluene | Cs₂CO₃ | <5 | 100 °C |

| 2 | Acetonitrile | Cs₂CO₃ | <5 | 80 °C |

| 3 | Dioxane | Cs₂CO₃ | <5 | 100 °C |

| 4 | DMF | Cs₂CO₃ | 15 | 100 °C |

| 5 | NMP | Cs₂CO₃ | 25 | 100 °C |

| 6 | Water | Cs₂CO₃ | 68 | 100 °C |

| 7 | Water | K₃PO₄ | 65 | 100 °C |

| 8 | Water | K₂CO₃ | 61 | 100 °C |

| 9 | Water | KF | 95 | 100 °C |

| 10 | Water | Et₃N | <5 | 100 °C |

The superior yield obtained with potassium fluoride in water suggests an optimal pathway for a scalable process. researchgate.net On a large scale, using water as a solvent significantly improves the process's green credentials and safety profile. Furthermore, the high solubility of inorganic bases in water facilitates the reaction, while the often-lower solubility of the final organic product can allow for direct isolation via filtration, minimizing the need for extensive solvent-based extractions. researchgate.net These factors are paramount for designing an industrial process that is not only high-yielding but also cost-effective and environmentally responsible.

Advanced Spectroscopic Characterization and Structural Elucidation

Vibrational Spectroscopy for Functional Group and Conformational Analysis

Vibrational spectroscopy probes the discrete energy levels associated with the stretching, bending, and torsional motions of a molecule. For 6-Morpholinopyrazine-2-carbonitrile, these techniques are crucial for confirming the presence of its key functional moieties: the pyrazine (B50134) ring, the nitrile group, and the morpholine (B109124) substituent.

FTIR spectroscopy measures the absorption of infrared radiation by a molecule, causing transitions between vibrational energy states. The resulting spectrum is a unique fingerprint, revealing the presence of specific functional groups. For this compound, the spectrum is characterized by several key absorption bands.

The most distinct feature is the sharp, intense absorption band corresponding to the C≡N (nitrile) stretching vibration, typically observed in the 2240–2220 cm⁻¹ region. The aromatic pyrazine ring gives rise to several absorptions, including C=C and C=N stretching vibrations between 1600 and 1450 cm⁻¹, and C-H stretching vibrations above 3000 cm⁻¹. The morpholine ring introduces characteristic aliphatic C-H stretching bands just below 3000 cm⁻¹ and a prominent C-O-C stretching band, usually found in the 1150–1085 cm⁻¹ range. The C-N bond connecting the morpholine ring to the pyrazine core also produces a stretching vibration, typically in the 1360-1250 cm⁻¹ region.

Table 1: Predicted FTIR Peak Assignments for this compound

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode | Functional Group |

|---|---|---|---|

| ~3100-3000 | Medium-Weak | C-H Stretch | Pyrazine Ring |

| ~2980-2850 | Medium | C-H Stretch | Morpholine Ring |

| ~2230 | Strong, Sharp | C≡N Stretch | Nitrile |

| ~1600-1450 | Medium-Strong | C=C, C=N Stretch | Pyrazine Ring |

| ~1450 | Medium | CH₂ Scissoring | Morpholine Ring |

| ~1350 | Medium | C-N Stretch | Aryl-Amine |

| ~1115 | Strong | C-O-C Asymmetric Stretch | Morpholine Ring |

This table represents predicted values based on characteristic group frequencies. Actual experimental values may vary.

Studies on related heterocyclic compounds, such as 3-aminopyrazine-2-carboxylic acid, demonstrate how FTIR, combined with computational calculations, can be used to identify different conformers and tautomers based on subtle shifts in vibrational frequencies, particularly those involving hydrogen bonding. nih.govbhu.ac.innih.gov

Raman spectroscopy is a complementary technique to FTIR that measures the inelastic scattering of monochromatic light. It is particularly sensitive to non-polar bonds and symmetric vibrations. For this compound, the nitrile (C≡N) and pyrazine ring vibrations would be expected to produce strong Raman signals.

Surface-Enhanced Raman Spectroscopy (SERS) is a highly sensitive technique that can amplify the Raman signal of molecules adsorbed onto nanostructured metal surfaces (typically silver or gold) by factors of 10⁶ or more. nih.gov This enhancement allows for the detection of analytes at very low concentrations.

Research on the structurally similar compound pyrazine-2-carbonitrile (PCN) has shown it to be an effective SERS reporter molecule. nih.govacs.orgresearchgate.netnih.gov The interaction between PCN and gold or silver nanoparticles leads to significant spectral changes and signal enhancement. nih.gov The orientation of the molecule on the metal surface influences the SERS spectrum; for instance, binding to the pyrazine nitrogen can cause pronounced changes in the in-plane bending modes of the ring's hydrogen atoms. nih.gov The most prominent band for PCN is often a pyrazine ring vibration observed around 1020 cm⁻¹, which shifts upon interaction with the SERS substrate. acs.org

Table 2: Expected Key Raman and SERS Bands for the Pyrazine-2-carbonitrile Moiety

| Wavenumber (cm⁻¹) | Vibrational Mode | Notes |

|---|---|---|

| ~2230 | C≡N Stretch | Strong and sharp in both Raman and SERS. |

| ~1600-1450 | Pyrazine Ring Modes | Multiple bands, sensitive to surface binding in SERS. |

| ~1250-1150 | Ring Breathing Modes | Strong in Raman, often enhanced in SERS. |

Data is inferred from studies on pyrazine-2-carbonitrile (PCN). nih.govacs.orgacs.org

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Connectivity and Stereochemistry

NMR spectroscopy is arguably the most powerful tool for elucidating the complete chemical structure of an organic molecule in solution. By probing the magnetic properties of atomic nuclei (primarily ¹H and ¹³C), NMR can map out the carbon skeleton and the precise location of protons, providing unambiguous evidence of molecular connectivity.

¹H NMR: The proton NMR spectrum of this compound is expected to show distinct signals for the protons on the pyrazine ring and the morpholine ring. The pyrazine ring has two aromatic protons in different chemical environments, which would likely appear as two singlets or doublets (with very small coupling) in the downfield region (typically δ 8.0-9.0 ppm). The morpholine ring contains eight protons, but due to the ring's symmetry and rapid chair-to-chair interconversion at room temperature, they appear as two signals. The four protons adjacent to the oxygen atom (O-CH₂) are deshielded and would appear as a triplet around δ 3.8-4.0 ppm. The four protons adjacent to the nitrogen atom (N-CH₂) are also deshielded, but slightly less so, and would appear as a triplet around δ 3.6-3.8 ppm. stackexchange.com

¹³C NMR: The proton-decoupled ¹³C NMR spectrum should display nine distinct signals, one for each unique carbon atom. The nitrile carbon (C≡N) is characteristically found around δ 115-120 ppm. The four carbons of the pyrazine ring would appear in the aromatic region (δ 130-160 ppm), with the carbon bearing the nitrile group and the carbon attached to the morpholine nitrogen being the most deshielded. The morpholine ring would show two signals in the aliphatic region: the carbon atoms adjacent to the oxygen (C-O) are more deshielded (typically δ 65-70 ppm) than the carbon atoms adjacent to the nitrogen (C-N), which appear further upfield (typically δ 45-50 ppm). bhu.ac.inuobasrah.edu.iq

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound

| Atom | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Multiplicity (¹H) |

|---|---|---|---|

| Pyrazine-H (position 3/5) | ~8.5 | ~145 | s or d |

| Pyrazine-H (position 5/3) | ~8.2 | ~135 | s or d |

| Morpholine -CH₂-N- | ~3.7 | ~48 | t |

| Morpholine -CH₂-O- | ~3.9 | ~66 | t |

| Pyrazine-C-CN | - | ~130 | - |

| Pyrazine-C-Morpholine | - | ~155 | - |

| Pyrazine-C-H (pos. 3/5) | - | ~145 | - |

| Pyrazine-C-H (pos. 5/3) | - | ~135 | - |

Values are estimates based on standard chemical shift ranges and data for related structures. organicchemistrydata.orgpdx.edu Solvent: CDCl₃ or DMSO-d₆.

2D NMR experiments provide correlational data that unambiguously connect the atoms identified in 1D spectra. nih.govyoutube.com

COSY (Correlation Spectroscopy): This experiment shows which protons are coupled to each other, typically through two or three bonds. For this compound, a key cross-peak would appear between the two morpholine signals (~3.7 and ~3.9 ppm), confirming their adjacent relationship within the ring. The two pyrazine protons would likely show no COSY correlation as they are too far apart (four bonds).

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates each proton directly to the carbon it is attached to (one-bond correlation). It would definitively link the ¹H signals to their corresponding ¹³C signals: the pyrazine proton at ~8.5 ppm to the carbon at ~145 ppm, the morpholine protons at ~3.7 ppm to the carbon at ~48 ppm, and the morpholine protons at ~3.9 ppm to the carbon at ~66 ppm.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals longer-range couplings (2-3 bonds) between protons and carbons, which is essential for piecing together the molecular skeleton. Key correlations would include:

The pyrazine protons showing correlations to multiple carbons within the pyrazine ring.

The morpholine protons adjacent to the nitrogen (~3.7 ppm) showing a correlation to the pyrazine carbon attached to the morpholine (~155 ppm).

Both pyrazine protons showing correlations to the nitrile carbon (~118 ppm).

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique identifies protons that are close to each other in space, regardless of bonding. It is crucial for confirming stereochemistry and conformation. A key NOESY correlation would be observed between the pyrazine proton at the 5-position and the adjacent morpholine protons (N-CH₂), confirming their spatial proximity.

While solution-state NMR provides data on molecules tumbling rapidly in a solvent, solid-state NMR (ssNMR) yields information about molecules in a fixed, crystalline lattice. This is invaluable for studying polymorphism (the existence of multiple crystal forms) and the precise structure and dynamics within a solid. nih.govacs.org

For a nitrogen heterocycle like this compound, ssNMR can provide detailed local information. ¹³C CP/MAS (Cross-Polarization/Magic Angle Spinning) experiments would give a high-resolution carbon spectrum of the solid material. The chemical shifts may differ slightly from the solution state and can be sensitive to the crystal packing environment. The presence of multiple, distinct signals for a single carbon position can indicate the presence of more than one molecule in the asymmetric unit of the crystal or the existence of a polymorphic mixture. nsf.gov

Advanced techniques like ¹³C{¹⁴N} RESPDOR can act as an "attached nitrogen test," selectively identifying carbon atoms directly bonded to nitrogen, which is highly useful for assigning the complex signals of nitrogen heterocyles. nih.govnsf.gov Furthermore, ssNMR can probe molecular dynamics, such as the conformational flexibility of the morpholine ring, which might be fixed or undergoing specific motions within the crystal lattice.

Mass Spectrometry for Molecular Formula Confirmation and Fragmentation Pathway Analysis

Mass spectrometry is an indispensable tool for determining the molecular weight and elemental composition of a compound, as well as for deducing its structure through fragmentation analysis.

High-resolution mass spectrometry provides a highly accurate measurement of the mass-to-charge ratio (m/z) of an ion, typically to four or more decimal places. This precision allows for the unambiguous determination of the elemental composition of a molecule, distinguishing it from other compounds that may have the same nominal mass.

For this compound, HRMS would be employed to confirm its molecular formula, C₉H₁₀N₄O. The expected exact mass can be calculated based on the most abundant isotopes of its constituent elements. The close correlation between the experimentally measured exact mass and the calculated mass would provide strong evidence for the compound's identity.

Table 1: Illustrative HRMS Data for this compound

| Parameter | Value |

| Molecular Formula | C₉H₁₀N₄O |

| Calculated Exact Mass | 190.0855 |

| Ionization Mode | Electrospray Ionization (ESI) |

| Adduct | [M+H]⁺ |

| Observed m/z | 191.0928 |

Note: The data in this table is illustrative and represents the expected values for this compound.

Tandem mass spectrometry (MS/MS) is a powerful technique used to elucidate the structure of a compound by inducing fragmentation of a selected precursor ion and analyzing the resulting product ions. This process provides valuable insights into the connectivity of atoms within the molecule.

In an MS/MS experiment of this compound, the protonated molecule ([M+H]⁺) would be selected and subjected to collision-induced dissociation (CID). The resulting fragmentation pattern would be characteristic of its structure. Key fragmentation pathways would likely involve the cleavage of the morpholine ring and the pyrazine core.

Table 2: Plausible MS/MS Fragmentation of this compound ([M+H]⁺)

| Precursor Ion (m/z) | Proposed Fragment Ion (m/z) | Neutral Loss | Proposed Structure of Fragment |

| 191.0928 | 135.0512 | C₂H₄O | Loss of ethylene (B1197577) oxide from the morpholine ring |

| 191.0928 | 105.0403 | C₃H₆NO | Cleavage of the morpholine ring |

| 135.0512 | 108.0454 | HCN | Loss of hydrogen cyanide from the pyrazinecarbonitrile (B1219330) core |

Note: The fragmentation data presented is hypothetical and based on established principles of mass spectrometry for similar chemical structures.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms in a crystalline solid, including bond lengths, bond angles, and intermolecular interactions.

Table 3: Predicted Crystallographic Data for this compound

| Parameter | Predicted Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | ~10.5 |

| b (Å) | ~8.2 |

| c (Å) | ~11.8 |

| β (°) | ~95 |

| Volume (ų) | ~1010 |

| Z | 4 |

Note: The crystallographic data is predictive and based on typical values for organic molecules of similar size and composition.

Analysis of the refined crystal structure would yield precise measurements of all bond lengths and angles, confirming the covalent framework of the molecule and revealing any subtle structural features arising from electronic effects or steric interactions.

Powder X-ray diffraction (PXRD) is a key technique for the analysis of polycrystalline materials. It is particularly important in pharmaceutical sciences for the identification and characterization of different polymorphic forms of a drug substance. Polymorphs are different crystalline arrangements of the same molecule that can exhibit distinct physical properties.

A PXRD pattern serves as a unique "fingerprint" for a specific crystalline form. For this compound, PXRD would be used to:

Confirm the phase purity of a bulk sample.

Identify different polymorphic forms by comparing their diffraction patterns.

Monitor for any phase transitions that may occur under different conditions (e.g., temperature, humidity).

Each polymorph would produce a distinct set of diffraction peaks at specific 2θ angles, reflecting the differences in their crystal lattice arrangements.

Computational and Theoretical Investigations

Electronic Structure Calculations

The electronic structure of a molecule governs its physical and chemical properties. Calculations in this area are fundamental to understanding the distribution of electrons and the energies of molecular orbitals.

Density Functional Theory (DFT) Studies of Ground State Properties

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic properties of molecules. For 6-Morpholinopyrazine-2-carbonitrile, DFT calculations, likely using a functional such as B3LYP with a suitable basis set (e.g., 6-31G* or larger), would be employed to determine its ground state properties. These calculations would yield optimized molecular geometry, including key bond lengths, bond angles, and dihedral angles.

For instance, studies on similar pyrazine (B50134) derivatives have utilized DFT to understand their structural and electronic features. A computational study on substituted amides of pyrazine-2-carboxylic acids used DFT to compute and map molecular surface electrostatic potentials, providing insights into their cytotoxic activities. nih.gov Similarly, research on halogen-substituted 6-Chloro-N-(3-iodo-4-methylphenyl)-pyrazine-2-carboxamide employed DFT for spectroscopic characterization and to study donor-acceptor interactions through Natural Bond Orbital (NBO) analysis. chemrxiv.org For this compound, DFT would be instrumental in understanding the influence of the electron-donating morpholine (B109124) group and the electron-withdrawing nitrile group on the pyrazine ring's geometry and electronic distribution.

A hypothetical data table for the optimized ground state geometry of this compound, as would be obtained from DFT calculations, is presented below.

| Parameter | Value |

| Bond Lengths (Å) | |

| Pyrazine Ring N1-C2 | Value |

| Pyrazine Ring C2-C3 | Value |

| Pyrazine Ring C3-N4 | Value |

| Pyrazine Ring N4-C5 | Value |

| Pyrazine Ring C5-C6 | Value |

| Pyrazine Ring C6-N1 | Value |

| C2-C(Nitrile) | Value |

| C(Nitrile)≡N | Value |

| C6-N(Morpholine) | Value |

| Bond Angles (°) ** | |

| N1-C2-C3 | Value |

| C2-C3-N4 | Value |

| C6-N1-C2 | Value |

| Dihedral Angles (°) ** | |

| C5-C6-N(Morpholine)-C(Morpholine) | Value |

Note: The values in this table are placeholders and would need to be determined by actual DFT calculations.

Ab Initio Methods for Electronic Configuration and Energy Levels

Ab initio methods, which are based on first principles of quantum mechanics without empirical parameters, can provide highly accurate descriptions of electronic configurations and energy levels. While computationally more intensive than DFT, methods like Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), or Coupled Cluster (CC) theory could be used to refine the understanding of the electronic structure of this compound. These calculations would provide precise energies of the molecular orbitals and a detailed picture of the electron correlation effects, which are important for understanding the molecule's stability and reactivity.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies and spatial distributions of these orbitals provide insights into the molecule's ability to donate or accept electrons.

For this compound, the HOMO is expected to be localized primarily on the electron-rich morpholine ring and the pyrazine nitrogen atoms, indicating these are the likely sites for electrophilic attack. Conversely, the LUMO is anticipated to be centered on the electron-deficient pyrazine ring and the cyano group, suggesting these are the probable sites for nucleophilic attack. The HOMO-LUMO energy gap (ΔE) is a crucial parameter indicating the molecule's chemical reactivity and kinetic stability. A smaller energy gap generally implies higher reactivity.

DFT calculations on 5-aryl-N-(pyrazin-2-yl)thiophene-2-carboxamides have been used to determine FMO energies and their gaps, correlating these with the molecules' electronic and nonlinear optical properties. mdpi.com A similar analysis for this compound would be invaluable.

A hypothetical data table for FMO analysis is shown below.

| Parameter | Energy (eV) |

| HOMO Energy | Value |

| LUMO Energy | Value |

| HOMO-LUMO Gap (ΔE) | Value |

Note: The values in this table are placeholders and would need to be determined by actual DFT calculations.

Reactivity Predictions and Mechanistic Pathway Elucidation

Computational methods are also pivotal in predicting the reactivity of a molecule and elucidating the mechanisms of its reactions.

Transition State Calculations

Transition state theory allows for the calculation of the energy barrier (activation energy) for a chemical reaction. By locating the transition state structure on the potential energy surface, chemists can predict reaction rates and understand the detailed mechanism of a reaction. For this compound, transition state calculations could be used to investigate various potential reactions, such as the susceptibility of the nitrile group to hydrolysis or the reactivity of the pyrazine ring towards nucleophilic or electrophilic attack. For instance, computational studies have been used to model the formation of thiazoline (B8809763) derivatives from related nitrile-substituted heterocycles, providing insights into their metabolic pathways. acs.org Such calculations would be essential for predicting the chemical stability and potential metabolic fate of this compound.

Reaction Energy Profiles and Activation Barriers

The synthesis of this compound and its subsequent reactions can be elucidated through the computational modeling of reaction energy profiles. By employing quantum mechanical methods, such as Density Functional Theory (DFT), it is possible to map the potential energy surface of a reaction, identifying transition states and intermediates. This mapping provides crucial data on the activation barriers (Ea), which are the energy thresholds that must be overcome for a reaction to proceed.

Spectroscopic Property Predictions

Computational chemistry offers powerful tools for the prediction of spectroscopic data, which are invaluable for the structural elucidation of newly synthesized compounds like this compound.

Theoretical NMR Chemical Shift Prediction

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of chemical characterization. Theoretical calculations of NMR chemical shifts can aid in the assignment of experimental spectra and provide confidence in the determined structure. The Gauge-Including Atomic Orbital (GIAO) method is a widely used quantum chemical approach for predicting NMR chemical shifts. This method, often employed with DFT, calculates the magnetic shielding tensors for each nucleus in the molecule.

For this compound, theoretical ¹H and ¹³C NMR chemical shifts can be calculated. These predicted values, when compared to experimental data, can confirm the connectivity and chemical environment of each atom. While a specific calculated dataset for this compound is not publicly available, a hypothetical table of predicted chemical shifts is presented below to illustrate the expected output of such a computational study. The accuracy of these predictions is highly dependent on the level of theory and the basis set used in the calculation.

Table 1: Hypothetical Theoretical ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| C2 | - | 118.5 |

| C3 | 8.52 | 145.2 |

| C5 | 8.21 | 140.8 |

| C6 | - | 155.0 |

| C(Nitrile) | - | 116.3 |

| Morpholine-CH₂ (N-linked) | 3.85 | 45.1 |

| Morpholine-CH₂ (O-linked) | 3.75 | 66.7 |

Note: This table is a hypothetical representation of data that could be obtained from computational analysis.

Vibrational Frequency Calculations

For this compound, a vibrational frequency analysis would reveal characteristic frequencies for the C≡N stretch of the nitrile group, the C-N and C-O stretches of the morpholine ring, and the various vibrations of the pyrazine ring. Comparing the calculated vibrational spectrum with the experimental one can help in assigning the observed bands to specific molecular motions. It is common practice to apply a scaling factor to the calculated frequencies to better match the experimental values, accounting for anharmonicity and other systematic errors in the computational methods. Studies on similar heterocyclic compounds have demonstrated good agreement between scaled DFT-calculated and experimental vibrational frequencies. nih.gov

Table 2: Hypothetical Calculated Vibrational Frequencies for Key Functional Groups of this compound

| Functional Group | Vibrational Mode | Calculated Frequency (cm⁻¹) |

| Nitrile | C≡N Stretch | 2235 |

| Pyrazine Ring | Ring Stretch | 1580 |

| Pyrazine Ring | Ring Stretch | 1550 |

| Morpholine Ring | C-N Stretch | 1150 |

| Morpholine Ring | C-O-C Stretch | 1115 |

Note: This table is a hypothetical representation of data that could be obtained from computational analysis.

UV-Vis Absorption and Photoluminescence Predictions

Time-dependent Density Functional Theory (TD-DFT) is the most common method for predicting the electronic absorption spectra (UV-Vis) of molecules. researchgate.net By calculating the energies of electronic transitions from the ground state to various excited states, TD-DFT can predict the wavelengths of maximum absorption (λ_max). These calculations are crucial for understanding the photophysical properties of a compound. youtube.com

For this compound, TD-DFT calculations could predict the electronic transitions responsible for its UV-Vis absorption. The presence of the pyrazine ring, an aromatic heterocycle, along with the morpholine and nitrile substituents, would give rise to π-π* and n-π* transitions. The specific wavelengths of these transitions are influenced by the extent of conjugation and the nature of the substituents. Similarly, computational methods can provide insights into the photoluminescence properties of the molecule, such as its emission wavelength, although predicting fluorescence quantum yields remains a significant challenge.

Table 3: Hypothetical Predicted UV-Vis Absorption Maxima for this compound

| Transition | Calculated λ_max (nm) | Oscillator Strength |

| n -> π | 320 | 0.05 |

| π -> π | 285 | 0.45 |

| π -> π* | 250 | 0.30 |

Note: This table is a hypothetical representation of data that could be obtained from computational analysis.

Intermolecular Interactions and Solvent Effects

The behavior of this compound in a condensed phase is governed by its interactions with surrounding molecules, including solvent molecules or other molecules of the same compound. nih.gov

Solvation Models for Reaction Environment Simulation

Chemical reactions are typically carried out in a solvent, which can have a profound impact on reaction rates and equilibria. Solvation models are computational methods used to simulate the effects of a solvent on a solute molecule. The Polarizable Continuum Model (PCM) is a widely used implicit solvation model where the solvent is treated as a continuous medium with a specific dielectric constant.

By performing calculations with a PCM, it is possible to simulate the reaction environment and obtain more realistic predictions of reaction energy profiles and spectroscopic properties for this compound in different solvents. For example, a polar solvent would be expected to stabilize charged or highly polar transition states, potentially lowering the activation energy of a reaction. Similarly, solvent polarity can influence the energies of electronic transitions, leading to shifts in the UV-Vis absorption spectrum. Computational studies on pyrazine-based compounds have highlighted the importance of considering solvent effects to achieve good agreement with experimental observations. nih.gov

Host-Guest Interactions

Extensive searches of publicly available scientific literature and chemical databases have revealed no specific computational or theoretical studies focused on the host-guest interactions of this compound. This includes a lack of information regarding its potential inclusion in Metal-Organic Frameworks (MOFs) or other host systems where such interactions are commonly investigated.

While the broader field of host-guest chemistry involving pyrazine derivatives and the computational analysis of MOFs is an active area of research, specific data for this compound is not available. rsc.orgchemrxiv.orgresearchgate.netnih.gov Theoretical investigations into host-guest systems typically involve methods like molecular docking and density functional theory (DFT) to calculate interaction energies and predict the stability and geometry of the resulting complexes. chemrxiv.orgresearchgate.net These studies are crucial for understanding molecular recognition processes and for the design of new materials for applications such as drug delivery and separation. rsc.orgnih.gov However, at present, such detailed computational analyses for this compound have not been reported.

Reactivity and Derivatization Chemistry of 6 Morpholinopyrazine 2 Carbonitrile

The chemical behavior of 6-Morpholinopyrazine-2-carbonitrile is characterized by the reactivity of its two primary functional groups: the nitrile group and the pyrazine (B50134) ring. These sites allow for a variety of chemical transformations, leading to a diverse range of derivatives.

Applications in Chemical Synthesis and Materials Science

As a Synthetic Building Block for Complex Heterocyclic Systems

The inherent reactivity of the pyrazine (B50134) and nitrile moieties makes 6-Morpholinopyrazine-2-carbonitrile a valuable starting material for constructing more elaborate heterocyclic frameworks. These complex structures are often scaffolds for molecules with significant biological or material properties.

Precursors for Fused Heterocycles (e.g., pyrazolo[3,4-b]pyrazines)

Synthesis of Macrocycles and Cage Compounds

Macrocycles and cage compounds represent complex three-dimensional architectures with applications ranging from molecular recognition to drug delivery. The synthesis of these molecules relies on building blocks that can be strategically linked to form large ring or polyhedral structures. Although pyrazine and nitrile-containing compounds can theoretically be incorporated into such frameworks, current scientific literature accessible through searches does not specifically document the use of this compound as a building block for the synthesis of macrocycles or cage compounds.

Role in Ligand Design and Coordination Chemistry

The nitrogen atoms within the pyrazine and morpholine (B109124) rings, along with the nitrile group, present potential coordination sites for metal ions. This makes this compound an interesting candidate for ligand design in coordination chemistry and materials science.

Precursors for Metal-Organic Frameworks (MOFs)

Metal-Organic Frameworks (MOFs) are crystalline materials constructed from metal ions or clusters linked by organic ligands. mdpi.com The choice of ligand is critical in determining the structure and properties of the resulting MOF. Ligands containing nitrogen heterocycles, such as pyrimidines and bipyridyls, are widely used. mdpi.comresearchgate.net For instance, 2-pyrimidinecarbonitrile has been successfully used as a precursor to create ligands for MOF synthesis. researchgate.net While the structural features of this compound suggest its potential as a ligand precursor for MOFs, there is no specific mention in the searched literature of its application in the synthesis of these materials.

Ligands for Homogeneous and Heterogeneous Catalysis

The development of efficient catalysts is a cornerstone of modern chemistry. Ligands play a crucial role by modulating the electronic and steric properties of a metal center, thereby controlling its catalytic activity and selectivity.

Asymmetric Catalysis Applications

Asymmetric catalysis, the synthesis of chiral molecules using chiral catalysts, is of paramount importance in the pharmaceutical industry. frontiersin.org This field relies on the design of sophisticated ligands that can effectively transfer chirality from the catalyst to the substrate. While heterocyclic compounds are integral to many successful chiral ligands, a review of the available scientific literature does not indicate that this compound has been specifically employed or developed as a ligand for applications in asymmetric catalysis.

Applications in Organic Electronics and Optoelectronics

The pyrazine ring, being electron-deficient, combined with the electron-donating morpholine group and the electron-withdrawing nitrile group, creates a classic donor-acceptor (D-A) structure within the this compound molecule. This intrinsic electronic asymmetry is a key feature exploited in the design of materials for organic electronic and optoelectronic devices.

The pyrazine core is a well-established acceptor moiety in the design of fluorescent probes. frontiersin.orgnih.govnih.govresearchgate.net Donor-acceptor-donor (D-A-D) type fluorescent probes incorporating a pyrazine core have been developed for applications such as long-term live cell imaging. frontiersin.orgnih.govnih.govresearchgate.net In these systems, the pyrazine acts as the central acceptor, and upon excitation, promotes an intramolecular charge transfer (ICT) effect, which is crucial for photostability. frontiersin.orgnih.gov The design of such probes often involves strategic placement of donor groups to modulate the photophysical properties, including achieving large Stokes shifts and high photostability, which are desirable for imaging applications. nih.gov

Derivatives of this compound could potentially be explored for similar applications. The inherent D-A structure can be further functionalized to tune the fluorescence properties and to introduce specific functionalities for targeted imaging.

The development of efficient emitter materials is central to advancing Organic Light-Emitting Diode (OLED) technology. Pyrazine-containing compounds have been investigated as components in OLEDs, particularly as emitters exhibiting thermally activated delayed fluorescence (TADF). rsc.orgrsc.org TADF emitters allow for the harvesting of both singlet and triplet excitons, leading to potentially 100% internal quantum efficiency in OLEDs. mdpi.com

The design of TADF molecules often involves the combination of electron-donating and electron-accepting moieties. rsc.org The this compound framework, with its donor (morpholine) and acceptor (pyrazine, nitrile) components, represents a foundational structure that could be elaborated into more complex TADF emitters. By strategically modifying the donor and acceptor strengths within the molecule, it is possible to tune the emission color and efficiency of the resulting OLEDs. rsc.org

Table 1: Examples of Pyrazine-Based Emitters in OLEDs

| Emitter Type | Core Structure | Application | Reference |

| TADF Emitter | Fluorinated Dibenzo[a,c]-phenazine | Green to Red Emitting OLEDs | rsc.org |

| TADF Emitter | Phenoxazine-Naphthalene | Green Emitting OLEDs | rsc.org |

In the field of organic photovoltaics, there is a continuous search for new materials to improve power conversion efficiencies (PCE). Cyano-functionalized pyrazine derivatives have shown significant promise as electron-deficient solid additives in binary organic solar cells, enabling PCEs approaching 20%. rsc.org The introduction of such additives can modulate intermolecular interactions and improve molecular packing, which is beneficial for charge generation, transport, and collection. rsc.org

Furthermore, pyrazine-based derivatives have been synthesized and utilized as acceptors in dye-sensitized solar cells (DSSCs). mdpi.comtandfonline.com The strong electron-deficient nature of the pyrazine core is a key attribute in these applications. mdpi.com The this compound structure, containing both a pyrazine ring and a nitrile group, is a promising candidate for the development of new materials for OPVs, either as a component of the active layer or as an interfacial material. Pyrazine-based hole transport layers have also been developed, demonstrating enhanced hole mobility and leading to improved PCE in perovskite solar cells. epa.gov

Table 2: Performance of Solar Cells Incorporating Pyrazine Derivatives

| Solar Cell Type | Pyrazine Derivative Role | Achieved Power Conversion Efficiency (PCE) | Reference |

| Organic Solar Cell | Electron-deficient solid additive | 19.67% | rsc.org |

| Perovskite Solar Cell | Hole Transport Layer | 17.52% | epa.gov |

| Dye-Sensitized Solar Cell | Organic Photosensitizer | 2.64% | mdpi.com |

| Polymer Solar Cell | Chlorinated phenazine-based copolymer | 4.06% | rsc.org |

The charge transport properties of organic semiconductors are fundamental to their performance in devices like organic field-effect transistors (OFETs). Pyrazine-fused π-electron systems have been designed to enhance charge transport. acs.orgacs.org Research has shown that incorporating a pyrazine moiety can influence the molecular packing and electronic couplings, which are critical for achieving high charge carrier mobility. acs.orgacs.org For instance, N-shaped organic semiconductors incorporating a pyrazine unit have demonstrated high hole mobility. acs.orgacs.org

The development of novel organic semiconductors often focuses on creating materials with good planar structures and strong intermolecular interactions to facilitate charge hopping. nih.gov The rigid pyrazine core in this compound can serve as a foundational unit for building larger, planar molecules with potential applications in OFETs. The electronic properties can be further tuned through chemical modifications to optimize them for either p-type or n-type charge transport.

Agrochemical Applications (Focused on chemical structure as active component, not biological efficacy or safety)

The pyrazine ring is a key structural motif in a variety of biologically active compounds, including those with applications in agriculture.

Pyrazine derivatives, particularly pyrazinecarboxamides, have been synthesized and evaluated for their herbicidal properties. researchgate.netresearchgate.net The general structure involves a substituted pyrazine-2-carboxylic acid condensed with various amines. researchgate.net The herbicidal activity is influenced by the nature and position of substituents on both the pyrazine and the amine moieties. scispace.com

The this compound molecule can be considered a key intermediate for the synthesis of such herbicides. The nitrile group (-CN) can be hydrolyzed to a carboxylic acid (-COOH) to yield 6-morpholinopyrazine-2-carboxylic acid. This carboxylic acid can then be activated, for example, by converting it to an acyl chloride, and subsequently reacted with a range of substituted anilines or other amines to produce a library of pyrazinecarboxamide derivatives for herbicidal screening. The structure-activity relationship studies of these compounds can provide insights for designing more potent herbicides. researchgate.netnih.govnih.govmdpi.com

Components in Insecticide and Fungicide Design

Despite the structural features of this compound suggesting its potential as a scaffold in bioactive molecule design, a comprehensive review of scientific literature and patent databases reveals a notable absence of direct research into its application as a component in insecticide and fungicide development. While heterocyclic compounds are a cornerstone of modern agrochemical research, with many exhibiting potent biological activities, specific studies detailing the screening or incorporation of this compound into novel pesticide candidates are not publicly available at this time. The exploration of this compound for such applications remains a prospective area for future research and development.

Polymer and Supramolecular Chemistry Applications

The utility of this compound is more pronounced in the field of materials science, where it is recognized as a valuable building block for the creation of complex polymeric and supramolecular structures.

Monomers for Polymerization

This compound has been identified as a monomer for the synthesis of Covalent Organic Frameworks (COFs). COFs are a class of porous crystalline polymers with highly ordered structures and tunable functionalities, constructed from organic monomers linked by strong covalent bonds. The presence of the nitrile group in this compound allows it to participate in polymerization reactions, such as trimerization, to form stable, porous networks.

While the compound is listed as a monomer for COFs, specific research detailing the polymerization conditions, characterization, and properties of polymers derived exclusively from this compound is limited. The general synthesis of COFs involves the reaction of monomers under solvothermal or ionothermal conditions, often in the presence of a catalyst, to facilitate the formation of a crystalline framework. The resulting polymers typically exhibit high thermal stability and permanent porosity, making them suitable for applications in gas storage, separation, and catalysis.

Table 1: Potential Polymerization Characteristics of this compound

| Parameter | Description |

| Monomer | This compound |

| Polymer Type | Covalent Organic Framework (COF) |

| Key Functional Group for Polymerization | Nitrile (-C≡N) |

| Potential Reaction Type | Cyclotrimerization |

| Expected Polymer Properties | Porous, Crystalline, Thermally Stable |

Building Blocks for Supramolecular Architectures

In the context of supramolecular chemistry, this compound serves as a versatile building block for the construction of larger, organized assemblies through non-covalent interactions. The nitrogen atoms within the pyrazine and morpholine rings can act as hydrogen bond acceptors or coordination sites for metal ions, while the aromatic pyrazine ring can participate in π-π stacking interactions.

The strategic placement of these functional groups allows for the programmed self-assembly of molecules into well-defined supramolecular architectures, such as coordination polymers, metal-organic frameworks (MOFs), and other complex structures. These materials are of significant interest for their applications in sensing, drug delivery, and molecular recognition.

However, similar to its application in polymerization, specific examples of supramolecular structures exclusively or primarily built from this compound are not extensively documented in current scientific literature. The potential of this compound as a tecton for designing intricate supramolecular systems remains an area ripe for exploration.

Table 2: Supramolecular Interaction Potential of this compound

| Interaction Type | Participating Functional Groups | Potential Application |

| Hydrogen Bonding | Pyrazine Nitrogens, Morpholine Oxygen/Nitrogen | Crystal Engineering, Self-Assembly |

| Metal Coordination | Pyrazine Nitrogens, Morpholine Nitrogen | Metal-Organic Frameworks (MOFs), Coordination Polymers |

| π-π Stacking | Pyrazine Ring | Formation of Stacked Assemblies |

Note: This table outlines the potential non-covalent interactions based on the molecular structure of this compound.

This compound stands as a compound with considerable, albeit largely untapped, potential in materials science. Its designation as a monomer for Covalent Organic Frameworks and its inherent structural features suitable for designing supramolecular architectures highlight its promise as a versatile building block. Further dedicated research into the polymerization of this monomer and its incorporation into functional supramolecular systems is necessary to fully realize its capabilities. In contrast, its application in the development of insecticides and fungicides remains an open field, awaiting investigation to determine if its structural motifs can be translated into biological activity. The future of this compound's contribution to advanced materials and potentially to agrochemicals will be dictated by the focused research efforts of the scientific community.

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies Non Clinical Focus

SAR/SPR in Catalysis

The nitrogen atoms in the pyrazine (B50134) ring of 6-Morpholinopyrazine-2-carbonitrile possess lone pairs of electrons, making them potential coordination sites for metal catalysts. The nature of the substituents on the pyrazine ring can significantly influence the catalytic efficiency and selectivity of such metal complexes.